molecular formula C17H19N3O2 B11603143 N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11603143
M. Wt: 297.35 g/mol
InChI Key: JEWPDHDEDXFRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a complex organic compound that features a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves the condensation of 4-tert-butylbenzoic acid with an amino-pyridine derivative. The reaction is often carried out under mild conditions using a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and other fields.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-tert-butylbenzoate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)14-6-4-13(5-7-14)16(21)22-20-15(18)12-8-10-19-11-9-12/h4-11H,1-3H3,(H2,18,20)

InChI Key

JEWPDHDEDXFRHE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.